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Compound of Interest

Compound Name: tcY-NH2 TFA

Cat. No.: B8118165 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two distinct Protease-Activated Receptor 4 (PAR4) inhibitors: the

peptide-based antagonist tcY-NH2 TFA and the small-molecule inhibitor BMS-986120. This

document outlines their performance, supported by experimental data, and provides detailed

methodologies for key assays.

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, is a key mediator of

thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient response,

PAR4 activation leads to a slower, more sustained signal crucial for the stabilization of

thrombus formation.[1][2][3] This distinction makes PAR4 an attractive therapeutic target for

antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet

agents or PAR1 antagonists.[1][4] This guide compares tcY-NH2 TFA, a widely used research

tool, and BMS-986120, a clinically evaluated compound, for their effectiveness in PAR4

inhibition.

Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for tcY-NH2 TFA and BMS-

986120 based on available preclinical and clinical data. A significant potency difference is

observed, with BMS-986120 demonstrating inhibitory activity at nanomolar concentrations,

whereas tcY-NH2 TFA is effective in the micromolar range.
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Feature tcY-NH2 TFA BMS-986120

Molecule Type Peptide Antagonist[5][6]
Small Molecule Antagonist[7]

[8]

Mechanism

Selective PAR4 antagonist that

blocks aggregation induced by

PAR4 activating peptides and

thrombin.[9]

First-in-class, oral, reversible,

and highly selective PAR4

antagonist.[4][7]

Potency (IC50)
~95 µM (PAR4-AP-induced rat

platelet aggregation)[5]

0.56 nM (PAR4-induced

calcium mobilization in

HEK293 cells)[7]9.5 nM

(PAR4-AP-induced human

platelet aggregation)[7]

Selectivity
Does not affect ADP-mediated

aggregation.[9]

Does not inhibit platelet

activation induced by PAR1-

AP, ADP, or collagen.[4][7]

Clinical Status Preclinical research tool.[5][10]

Phase 1 clinical trials

completed; development

discontinued but available for

research.[1][11]

Administration
Injection (in vivo animal

models).[5]

Oral (human clinical trials).[1]

[11]

PAR4 Signaling Pathway
Activation of PAR4 by proteases like thrombin cleaves the receptor's N-terminus, exposing a

new "tethered ligand" that binds to the receptor itself. This initiates downstream signaling

primarily through Gq and G12/13 protein pathways. The Gq pathway activates Phospholipase

C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG),

which subsequently cause a sustained release of intracellular calcium (Ca2+) and activation of

Protein Kinase C (PKC).[12][13] The G12/13 pathway activates RhoA/ROCK signaling, which is

crucial for platelet shape change.[13][14] These pathways converge to mediate platelet

activation, aggregation, and procoagulant activity.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8118165#tcy-nh2-tfa-compared-to-bms-986120-for-
par4-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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